3,4-Diméthylfurane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

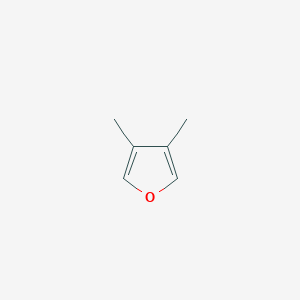

3,4-Dimethylfuran is an organic compound with the molecular formula C6H8O. It is a derivative of furan, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the furan ring.

Applications De Recherche Scientifique

3,4-Dimethylfuran has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

Industry: It is used in the production of polymers and as a solvent in various industrial processes .

Mécanisme D'action

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, and it’s likely that its targets would be similar to those of other furanic compounds .

Mode of Action

Furanic compounds are known for their reactivity, and they are often used in the synthesis of new fuels and polymer precursors . It’s possible that 3,4-Dimethylfuran interacts with its targets in a similar manner.

Biochemical Pathways

Furanic compounds are known to be involved in various biological transformations . For example, they can be metabolized by certain microorganisms, leading to the production of different oxidation and reduction products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethylfuran. For instance, the presence of certain microorganisms can affect the bioconversion of furanic compounds . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the reactivity and stability of 3,4-Dimethylfuran.

Analyse Biochimique

Cellular Effects

Furan derivatives have been shown to have antioxidant activities and can exert regulatory effects on various cellular activities by modifying signaling pathways such as MAPK (mitogen-activated Protein Kinase) and PPAR-ɣ (peroxisome proliferator-activated receptor gamma) .

Temporal Effects in Laboratory Settings

Furanic compounds can undergo various transformations over time, potentially affecting their stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways involving 3,4-Dimethylfuran are not well-characterized. Furanic compounds are known to be involved in various metabolic processes, potentially interacting with enzymes and cofactors .

Subcellular Localization

The localization of a compound within a cell can significantly impact its activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. This method typically requires acid catalysis and can be performed under mild conditions . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst .

Industrial Production Methods: Industrial production of 3,4-Dimethylfuran often involves the catalytic conversion of biomass-derived feedstocks. For instance, fructose can be converted into 3,4-Dimethylfuran through a catalytic biomass-to-liquid process, which involves the intermediate formation of hydroxymethylfurfural .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Dimethylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed

Major Products:

Oxidation: Produces diketones or carboxylic acids.

Reduction: Yields dihydro derivatives.

Substitution: Results in various substituted furans depending on the reagents used

Comparaison Avec Des Composés Similaires

2,5-Dimethylfuran: Another derivative of furan with methyl groups at the second and fifth positions.

Furan: The parent compound of 3,4-Dimethylfuran, used widely in organic synthesis.

2,3,5-Trisubstituted Furans: These compounds have additional substituents on the furan ring and are used in various synthetic applications.

Uniqueness: 3,4-Dimethylfuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other furan derivatives may not be as effective .

Propriétés

IUPAC Name |

3,4-dimethylfuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHPMIPYSOTYNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174960 |

Source

|

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20843-07-6 |

Source

|

| Record name | Furan, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.